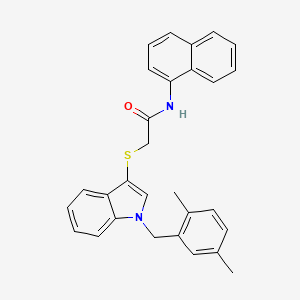

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as naphthalene-based acetamides and indole derivatives, which are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, the one-step synthesis method reported for a naphthalene-based compound in paper indicates that such compounds can be synthesized efficiently. This method involves the reaction of naphthalenesulfonyl chloride with N,N-dimethylethylenediamine in the presence of a base like K2CO3. Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of naphthalene-based acetamides is characterized by the presence of a naphthalene ring attached to an acetamide group. The indole moiety, as seen in the compound of interest, is a common structure in medicinal chemistry due to its presence in many natural products and pharmaceuticals. The structural analysis of these compounds typically involves various spectroscopic techniques such as NMR and MS, as mentioned in paper .

Chemical Reactions Analysis

The chemical reactivity of such compounds often includes interactions with biological targets. For example, the hydroxamic acid-based inhibitor discussed in paper contains a metal-chelating hydroxamate group that potently inhibits aminopeptidase N, an enzyme involved in angiogenesis. This suggests that the compound may also interact with biological macromolecules through its thioacetamide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different functional groups such as hydroxamate, as in paper , or the quinolinone derivatives in paper , can significantly affect properties like solubility, stability, and the ability to cross biological membranes. These properties are crucial for the pharmacokinetics and pharmacodynamics of potential drug candidates.

Scientific Research Applications

Antibacterial Agents :

- Derivatives of a similar compound, 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, were synthesized and found to exhibit significant antibacterial activity (Ramalingam, Ramesh & Sreenivasulu, 2019).

Biological Activity in Indole Derivatives :

- Indole derivatives, including those similar to the query compound, are essential in many natural and synthetic compounds with significant biological activity (Avdeenko, Konovalova & Yakymenko, 2020).

Anxiolytic Effects :

- A study on 2-oxyindolin-3-glyoxylic acid derivatives, closely related to the query compound, found significant potential for anxiolytic activity, indicating a similar potential for the query compound (Lutsenko, Bobyrev & Devyatkina, 2013).

Anti-Parkinson's Activity :

- Research on 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives showed potential in anti-Parkinson's activity, suggesting a similar area of application for the query compound (Gomathy, Antony, Elango, Singh & Gowramma, 2012).

Anticancer Activities :

- A study on 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazole-2-yl)acetamide derivatives, similar in structure to the query compound, showed reasonable anticancer activity against various cancer types (Duran & Demirayak, 2012).

Anti-HIV Activity :

- Compounds like 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides, which are structurally related to the query compound, were synthesized and screened for inhibitory activity against HIV-1 and HIV-2 (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri & Al-Masoudi, 2010).

properties

IUPAC Name |

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2OS/c1-20-14-15-21(2)23(16-20)17-31-18-28(25-11-5-6-13-27(25)31)33-19-29(32)30-26-12-7-9-22-8-3-4-10-24(22)26/h3-16,18H,17,19H2,1-2H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAGQJDGFURBJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)

![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)

![1-allyl-2-(p-tolyl)-1H-benzo[d]imidazole](/img/structure/B2554185.png)

![N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2554187.png)

![methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2554193.png)

![4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554194.png)

![2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2554195.png)

![5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554198.png)

![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2554201.png)

![N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554205.png)